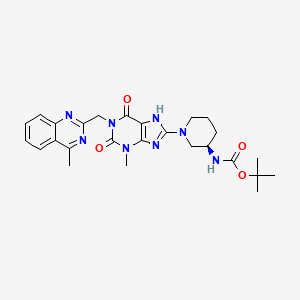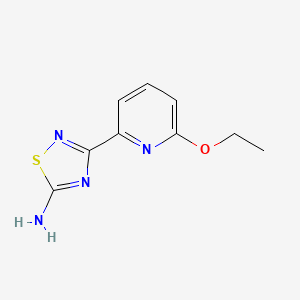
N-Des(2-butynyl) 3'-N-Boc Linagliptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Des(2-butynyl) 3’-N-Boc Linagliptin is a synthetic compound with the molecular formula C26H32N8O4 and a molecular weight of 520.58 g/mol . This compound is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus . The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a des(2-butynyl) modification, which are crucial for its stability and reactivity in various chemical processes .
Méthodes De Préparation
The synthesis of N-Des(2-butynyl) 3’-N-Boc Linagliptin involves multiple steps, starting from the basic structure of Linagliptin. One of the industrially applicable processes for the preparation of Boc-Linagliptin involves the reaction of Butynyl-Br-Me-xanthine with Acetylphenyl-chloroacetamide to form Acetylphenylamino-But-Br-Me-xanthine . This intermediate undergoes further reactions to introduce the Boc protecting group and the des(2-butynyl) modification, resulting in the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
N-Des(2-butynyl) 3’-N-Boc Linagliptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Applications De Recherche Scientifique
N-Des(2-butynyl) 3’-N-Boc Linagliptin has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Des(2-butynyl) 3’-N-Boc Linagliptin is similar to that of Linagliptin. It acts as a competitive, reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, the compound increases the concentration of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to improved glycemic control in patients with type 2 diabetes mellitus . The inhibition of DPP-4 slows the breakdown of these incretin hormones, enhancing their physiological effects on insulin secretion and glucose metabolism .
Comparaison Avec Des Composés Similaires
N-Des(2-butynyl) 3’-N-Boc Linagliptin can be compared with other DPP-4 inhibitors such as:
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Saxagliptin: Similar to Sitagliptin, Saxagliptin is a DPP-4 inhibitor with distinct molecular properties and clinical applications.
Vildagliptin: This compound also inhibits DPP-4 but differs in its binding affinity and duration of action.
N-Des(2-butynyl) 3’-N-Boc Linagliptin is unique due to its specific modifications, which enhance its stability and reactivity in chemical processes, making it a valuable intermediate in pharmaceutical synthesis .
Propriétés
Formule moléculaire |
C26H32N8O4 |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-1-[3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-7H-purin-8-yl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C26H32N8O4/c1-15-17-10-6-7-11-18(17)29-19(27-15)14-34-22(35)20-21(32(5)25(34)37)31-23(30-20)33-12-8-9-16(13-33)28-24(36)38-26(2,3)4/h6-7,10-11,16H,8-9,12-14H2,1-5H3,(H,28,36)(H,30,31)/t16-/m1/s1 |
Clé InChI |
JFIPRCWOBNXCLS-MRXNPFEDSA-N |
SMILES isomérique |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4)N5CCC[C@H](C5)NC(=O)OC(C)(C)C)N(C3=O)C |
SMILES canonique |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4)N5CCCC(C5)NC(=O)OC(C)(C)C)N(C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)









![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)

